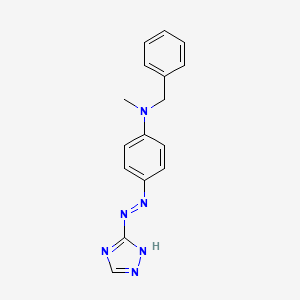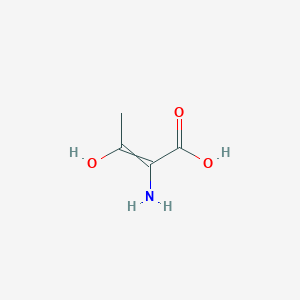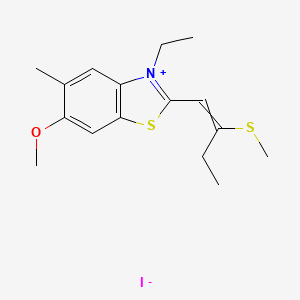![molecular formula C13H17BrN4O B13957901 5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine CAS No. 1064721-12-5](/img/structure/B13957901.png)
5-Bromo-N-[2-(4-morpholinyl)ethyl]-1H-indazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine atom at the 5th position of the indazole ring, a morpholinoethyl group at the nitrogen atom, and an amine group at the 3rd position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of azido derivatives.
Applications De Recherche Scientifique
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as signal transduction and cell proliferation, making it a potential candidate for anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-bromoindole-2-carboxylic acid hydrazone derivatives: These compounds share a similar brominated indole structure and have been studied for their anticancer properties.
5-bromo-n-(2-morpholinoethyl)pyridin-2-amine: Another brominated compound with a morpholinoethyl group, used in pharmaceutical research.
Uniqueness
5-bromo-n-(2-morpholinoethyl)-1h-indazol-3-amine is unique due to its specific substitution pattern on the indazole ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
1064721-12-5 |
|---|---|
Formule moléculaire |
C13H17BrN4O |
Poids moléculaire |
325.20 g/mol |
Nom IUPAC |
5-bromo-N-(2-morpholin-4-ylethyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C13H17BrN4O/c14-10-1-2-12-11(9-10)13(17-16-12)15-3-4-18-5-7-19-8-6-18/h1-2,9H,3-8H2,(H2,15,16,17) |
Clé InChI |
FEJWFSOMWPYXRV-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCNC2=NNC3=C2C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4-Methoxybutoxy)methyl]benzene](/img/structure/B13957844.png)
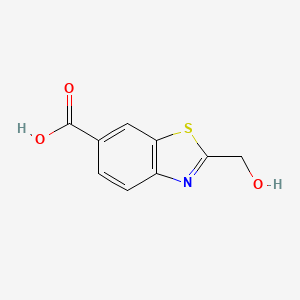
![6-(Methylthio)-1-(2-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13957855.png)
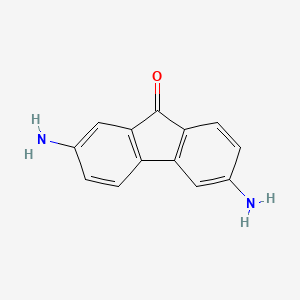
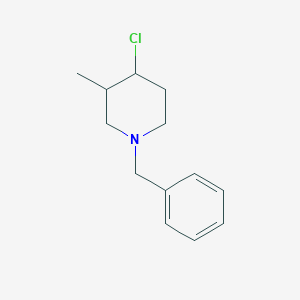
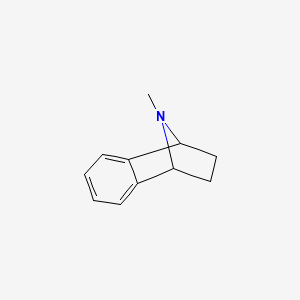
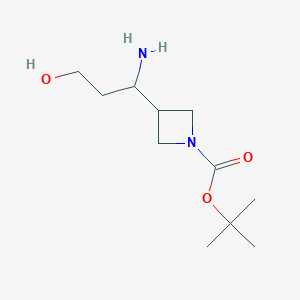
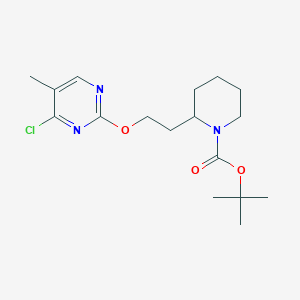

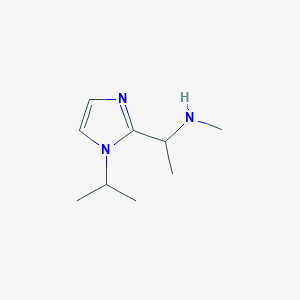
![6-(2-Hydroxyethyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13957893.png)
